molecular formula C22H23NO5S B11389817 2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl 2,2-dimethylpropanoate

2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl 2,2-dimethylpropanoate

Katalognummer: B11389817
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: BGCOZJDKPJHTSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate is a complex organic compound with a unique structure that includes a benzothiazine ring system

Vorbereitungsmethoden

The synthesis of 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate typically involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Medicine: It may be investigated for its potential therapeutic effects.

    Industry: It can be used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and applications.

Eigenschaften

Molekularformel

C22H23NO5S

Molekulargewicht

413.5 g/mol

IUPAC-Name

(3-benzoyl-2-ethyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C22H23NO5S/c1-5-23-18(19(24)15-11-7-6-8-12-15)20(28-21(25)22(2,3)4)16-13-9-10-14-17(16)29(23,26)27/h6-14H,5H2,1-4H3

InChI-Schlüssel

BGCOZJDKPJHTSI-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C(C)(C)C)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.